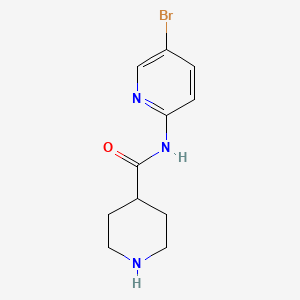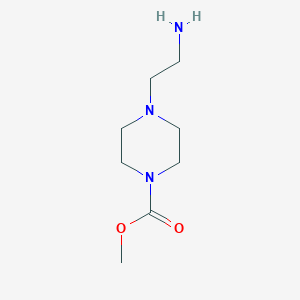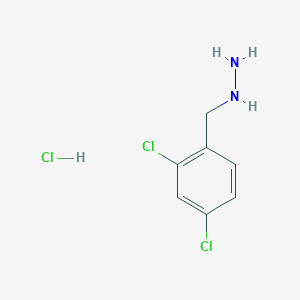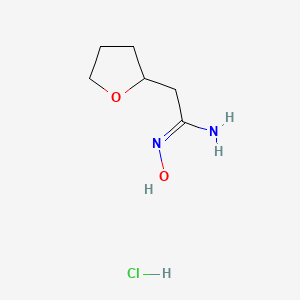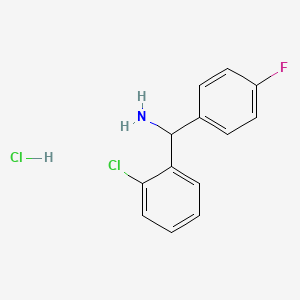![molecular formula C8H12N2O3S2 B1416909 N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide CAS No. 1094429-17-0](/img/structure/B1416909.png)
N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide
Overview
Description
“N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide” is a chemical compound with the empirical formula C8H12N2O3S2 . Its molecular weight is 248.33 . It is sold in a solid form .
Molecular Structure Analysis
The InChI code for “N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide” is 1S/C8H12N2O3S2/c1-6(11)10-5-4-7-2-3-8(14-7)15(9,12)13/h2-3H,4-5H2,1H3,(H,10,11)(H2,9,12,13) .Physical And Chemical Properties Analysis
“N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide” is a solid at room temperature . Its molecular weight is 248.33 .Scientific Research Applications
Glutaminase Inhibition
The compound Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a close analog of N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide, is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). It has been studied for its role in inhibiting GLS, showing potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Activity
A study by Hussein (2018) explored the antimicrobial activities of novel sulfonamide hybrids, including compounds similar to N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide. These compounds exhibited significant activity against various bacteria, suggesting their potential as antimicrobial agents (Hussein, 2018).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives, structurally related to N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide, led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity in vitro, indicating their potential therapeutic applications (Chkirate et al., 2019).
Antibacterial Potentials of Acetamide Derivatives
Iqbal et al. (2017) synthesized acetamide derivatives with heterocyclic cores, which showed promising antibacterial potentials, especially against Gram-negative bacterial strains. These findings highlight the relevance of such compounds in developing new antibacterial agents (Iqbal et al., 2017).
Synthesis and Characterization for Drug Development
Research has focused on the synthesis and characterization of various acetamide derivatives for potential pharmacological applications. These studies involve exploring the antibacterial, antifungal, and anti-enzymatic potentials of these compounds, thus contributing to the development of new drugs (Nafeesa et al., 2017).
Safety and Hazards
The safety information for “N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S2/c1-6(11)10-5-4-7-2-3-8(14-7)15(9,12)13/h2-3H,4-5H2,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQIACJKJNFSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



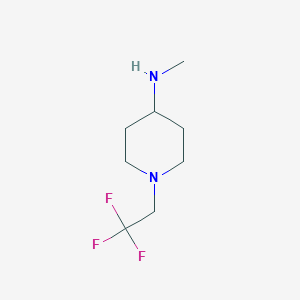
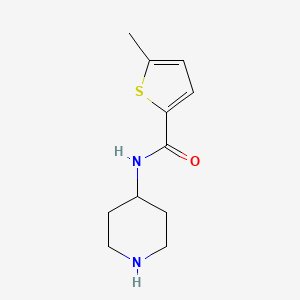
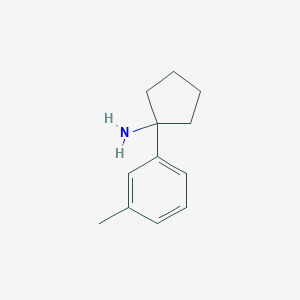
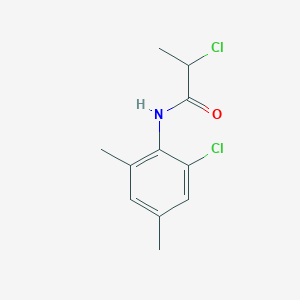
![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)
amine hydroiodide](/img/structure/B1416837.png)

